Secorapamycin B is a naturally occurring macrolide immunosuppressant produced by the bacterium Streptomyces hygroscopicus. [] It is structurally similar to rapamycin, another potent immunosuppressant, and is classified as a macrolide lactone. [] In scientific research, Secorapamycin B serves as a valuable tool for investigating various cellular processes due to its ability to inhibit the activity of the mammalian target of rapamycin (mTOR). [, ]
Secorapamycin B is a derivative of rapamycin, a well-known macrolide antibiotic with immunosuppressive properties. This compound has garnered attention for its potential applications in various therapeutic areas, including oncology and transplant medicine. Secorapamycin B is classified under the category of polyketide compounds, which are characterized by their complex structures derived from the polymerization of acyl-CoA precursors.
Secorapamycin B is primarily derived from the fermentation of Streptomyces hygroscopicus, the same bacterium responsible for producing rapamycin. The biosynthetic pathway involves several gene clusters that encode the necessary enzymes for its synthesis, allowing for the modification of rapamycin to produce various derivatives, including secorapamycin B .
Secorapamycin B belongs to the class of macrolides and is specifically categorized as a polyketide. Its structure is similar to that of rapamycin, with modifications that influence its biological activity and pharmacokinetic properties.
The synthesis of secorapamycin B can be achieved through several methods, including:
Recent studies have highlighted various synthetic routes involving retroaldol and realdol reactions to modify secorapamycin derivatives into esters and amides, enhancing their solubility and bioavailability . The synthetic strategies often focus on optimizing yields and purity while minimizing by-products.
Secorapamycin B features a complex molecular structure characterized by a large macrolide ring, multiple stereocenters, and functional groups that contribute to its biological activity. The core structure is similar to rapamycin but includes specific modifications that alter its interaction with biological targets.
The molecular formula for secorapamycin B is C₄₃H₆₁N₁₁O₁₂, with a molecular weight of approximately 811. This compound exhibits chirality due to its multiple stereocenters, which play a crucial role in its pharmacological effects.
Secorapamycin B undergoes various chemical reactions that can modify its structure and enhance its therapeutic properties. Key reactions include:
The chemical transformations often require specific catalysts and reaction conditions (e.g., temperature, solvent) to achieve desired outcomes while maintaining structural integrity.
Secorapamycin B exerts its biological effects primarily through inhibition of the mechanistic target of rapamycin (mTOR) pathway, which regulates cell growth, proliferation, and survival. By binding to mTOR complex 1 (mTORC1), it disrupts downstream signaling pathways involved in protein synthesis and cellular metabolism.
Research indicates that secorapamycin B demonstrates potent inhibitory activity against mTORC1 with an IC50 value comparable to that of rapamycin, making it an attractive candidate for further study in cancer therapy and immunosuppression .
Secorapamycin B is typically presented as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
Secorapamycin B has several scientific applications:
Secorapamycin B (CID 102533263) belongs to the rapamycin macrocyclic lactone family, produced by marine-derived Streptomyces strains. Genomic analyses reveal its biosynthetic gene cluster (BGC) shares a conserved core with rapamycin (synonym: sirolimus), including homologs of rapA, rapB, and rapC genes encoding modular polyketide synthases (PKS). However, comparative studies indicate unique flanking regions housing genes for cytochrome P450 monooxygenases (rapJ, rapN) and O-methyltransferases (rapI, rapM, rapQ), which direct structural diversification [4] [10]. In Streptomyces rapamycinicus NRRL 5491, rapamycin BGC duplication (∼110 kb) correlates with 4-fold yield enhancement, suggesting gene dosage critically influences secorapamycin output [5]. The genus Streptomyces exhibits an open pan-genome, where accessory BGCs like secorapamycin’s arise through horizontal gene transfer and recombination events, explaining its sporadic distribution across phylogenetically distinct strains [8].
Table 1: Genomic Features of Secorapamycin/Rapamycin Biosynthetic Clusters
Feature | Secorapamycin B Cluster (Predicted) | Rapamycin Cluster (Reference) |
---|---|---|
Core PKS Genes | rapA/B/C homologs | rapA/B/C |
Tailoring Enzymes | P450s, Methyltransferases | rapJ/N (P450s), rapI/M/Q (MTases) |
Cluster Size (kb) | ~105–120 | 107.3 |
Regulatory Genes | SARP-family regulators | rapH (SARP) |
Secorapamycin B’s carbon backbone is assembled by a type I modular PKS, analogous to rapamycin’s system. Each module minimally contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, with optional reductive domains (ketoreductase-KR, dehydratase-DH, enoylreductase-ER) [6]. Structural studies of juvenimicin PKS module 5 reveal the reducing region (DH-ER-KR) adopts an architecture distinct from mammalian fatty acid synthases (FAS), featuring:
Table 2: Key PKS Domains in Secorapamycin Assembly
Domain | Function | Structural Feature |
---|---|---|
KS | Chain elongation via Claisen condensation | Dimeric; conserved Cys-His-His catalytic triad |
AT | Extender unit selection and loading | Malonyl/methylmalonyl specificity pocket |
KR | β-keto reduction to β-hydroxy | NADPH-dependent; controls stereochemistry |
ACP | Carrier for polyketide intermediates | Phosphopantetheinyl arm for thioester tethering |
Secorapamycin B’s distinguishing structural feature—ring cleavage—is mediated by oxidative enzymes acting post-cyclization. Cytochrome P450s (e.g., RapJ/N homologs) catalyze regioselective C-C bond oxidation, triggering macrolide ring opening to form the linear secorapamycin scaffold [4] [10]. Subsequent modifications include:
Table 3: Tailoring Enzymes in Secorapamycin B Biosynthesis
Enzyme Class | Representative Gene | Chemical Modification |
---|---|---|
Cytochrome P450 | rapJ/N homolog | Macrolide ring cleavage/oxidation |
O-Methyltransferase | rapM/Q homolog | Methoxy group addition |
L-Pipecolate Ligase | rapL homolog | Piperidine ring incorporation |
Dehydrogenase | rapO homolog | Allylic oxidation/desaturation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7